

# Elucidating the GPR35 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | GPR35 agonist 1 |           |  |  |  |
| Cat. No.:            | B15144060       | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1][2] Initially identified in 1998, GPR35 is predominantly expressed in immune cells and the gastrointestinal tract.[3] The human GPR35 gene can be alternatively spliced, giving rise to two isoforms: a shorter form (GPR35a) and a longer isoform (GPR35b) with an extended N-terminus of 31 amino acids.[3][4] This guide provides an in-depth overview of the GPR35 signaling pathway, complete with quantitative data on ligand activation, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows.

## **GPR35 Signaling Pathways**

GPR35 couples to multiple G protein families, primarily G $\alpha$ i/o and G $\alpha$ 12/13, leading to the modulation of various downstream effector pathways.[5] Additionally, GPR35 activation can trigger G protein-independent signaling through the recruitment of  $\beta$ -arrestins.[6] The signaling profile of GPR35 can be complex and may be influenced by the specific ligand, cell type, and the GPR35 isoform expressed.[7]

## **G Protein-Dependent Signaling**



Upon agonist binding, GPR35 facilitates the exchange of GDP for GTP on the  $\alpha$ -subunit of heterotrimeric G proteins, leading to their activation and dissociation.

- Gαi/o Pathway: Activation of the Gαi/o pathway by GPR35 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5]
- G $\alpha$ 12/13 Pathway: Coupling to G $\alpha$ 12/13 activates RhoA signaling pathways, which are involved in the regulation of the actin cytoskeleton, cell migration, and proliferation.[8]
- Gαq/11 Pathway: Some studies have suggested potential coupling to Gαq/11, which would lead to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resulting increase in intracellular calcium (Ca2+).[5]

## G Protein-Independent Signaling: β-Arrestin Recruitment

Ligand-activated GPR35 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of  $\beta$ -arrestins. This interaction not only desensitizes G protein-mediated signaling but also initiates a distinct wave of signaling events.[7]  $\beta$ -arrestins can act as scaffolds for various signaling proteins, including components of the mitogenactivated protein kinase (MAPK) cascade, such as ERK1/2.[5]

The two human isoforms of GPR35, GPR35a and GPR35b, have been shown to exhibit differences in their signaling properties. Notably, GPR35b has been reported to have a lower agonist response efficacy compared to GPR35a, with the extended N-terminus of GPR35b potentially constraining G protein activation while enhancing the interaction with β-arrestin.[7]

## **Quantitative Analysis of GPR35 Ligands**

A variety of endogenous and synthetic ligands for GPR35 have been identified. The potency and efficacy of these ligands can vary significantly depending on the species ortholog of the receptor and the specific signaling pathway being assayed.



| Ligand                                | Assay Type                            | Species                | EC50 /<br>pEC50        | Emax (% of reference) | Reference |
|---------------------------------------|---------------------------------------|------------------------|------------------------|-----------------------|-----------|
| Agonists                              |                                       |                        |                        |                       |           |
| Zaprinast                             | β-arrestin-2<br>Interaction<br>(BRET) | Human                  | 6.01 ± 0.07<br>(pEC50) | 100%<br>(reference)   | [1]       |
| β-arrestin-2<br>Interaction<br>(BRET) | Rat                                   | 7.41 ± 0.11<br>(pEC50) | -                      | [1]                   |           |
| β-arrestin-2<br>Interaction<br>(BRET) | Mouse                                 | 6.63 ± 0.13<br>(pEC50) | -                      | [1]                   |           |
| Pamoic Acid                           | β-arrestin-2<br>Interaction<br>(BRET) | Human                  | 7.28 ± 0.07<br>(pEC50) | 54.8 ± 0.8%           | [1]       |
| β-arrestin-2<br>Interaction<br>(BRET) | Rat                                   | > 10 μM                | -                      | [1]                   |           |
| β-arrestin-2 Interaction (BRET)       | Mouse                                 | > 10 μM                | -                      | [1]                   | -         |
| Cromolyn<br>Disodium                  | β-arrestin-2<br>Interaction<br>(BRET) | Human                  | 5.19 ± 0.10<br>(pEC50) | -                     | [1]       |
| Lodoxamide                            | Lipid<br>Accumulation<br>Inhibition   | Human<br>(HepG2 cells) | 95 ± 8 nM              | -                     |           |
| Antagonists                           | IC50 / pIC50                          |                        |                        |                       | •         |
| CID-2745687                           | β-arrestin-2<br>Interaction<br>(BRET) | Human                  | 6.70 ± 0.09<br>(pIC50) | -                     | [1]       |



|        | β-arrestin-2 |       |   |   |     |
|--------|--------------|-------|---|---|-----|
| ML-145 | Interaction  | Human | - | - | [1] |
|        | (BRET)       |       |   |   |     |

## Experimental Protocols β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This protocol is adapted from studies investigating ligand-induced interaction between GPR35 and  $\beta$ -arrestin-2.[1]

#### Materials:

- HEK293T cells
- Expression vectors for FLAG-GPR35-eYFP and β-arrestin-2-Renilla luciferase
- Transfection reagent (e.g., FuGENE 6)
- Cell culture medium (DMEM with 10% FBS)
- Poly-L-lysine coated white 96-well plates
- Coelenterazine h (luciferase substrate)
- BRET plate reader

### Methodology:

- Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect cells with FLAG-GPR35-eYFP and β-arrestin-2-Renilla luciferase expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
- Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into poly-L-lysine coated white 96-well plates at a density of 40,000 cells per well.



- Compound Treatment: 24 hours after seeding, replace the medium with serum-free DMEM.
   Add test compounds at various concentrations to the wells.
- Substrate Addition and Incubation: Add coelenterazine h to a final concentration of 5 μM to each well. Incubate the plate for 5 minutes at 37°C.
- BRET Measurement: Measure the luminescence signals at 485 nm (Renilla luciferase emission) and 530 nm (eYFP emission) using a BRET-compatible plate reader.
- Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 485 nm emission. Plot the BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.

## **GTPyS Binding Assay**

This is a generalized protocol for measuring G protein activation upon GPR35 stimulation.

#### Materials:

- Cell membranes prepared from cells expressing GPR35
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 μM
   GDP
- [35S]GTPyS (radioligand)
- Non-labeled GTPyS (for non-specific binding determination)
- Test compounds (agonists/antagonists)
- · Scintillation vials and scintillation fluid
- Glass fiber filter mats
- Filtration apparatus
- Scintillation counter

### Methodology:



- Reaction Setup: In a 96-well plate, combine cell membranes (10-20 μg protein), assay buffer, and varying concentrations of the test compound.
- Initiation of Reaction: Add [35S]GTPyS to a final concentration of 0.1 nM to initiate the binding reaction. For determining non-specific binding, add a high concentration of non-labeled GTPyS (e.g., 10 μM) to a set of wells.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
- Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.
- Scintillation Counting: Transfer the filter mats to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
- Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the ligand concentration and analyze the data using non-linear regression to determine EC50 and Emax values.

## **Calcium Mobilization Assay**

This protocol outlines a fluorescence-based method for detecting changes in intracellular calcium levels following GPR35 activation.

#### Materials:

- HEK293 cells stably expressing GPR35 and a promiscuous Gα subunit (e.g., Gα16)
- Cell culture medium (DMEM with 10% FBS)
- Black, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Probenecid (to prevent dye leakage)
- Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES



- Test compounds
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

#### Methodology:

- Cell Seeding: Seed the GPR35-expressing HEK293 cells into black, clear-bottom 96-well plates and grow to confluence.
- Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fluo-4 AM (e.g., 2 μM) in Assay Buffer containing probenecid (e.g., 2.5 mM) and incubate at 37°C for 60 minutes in the dark.
- Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
- Compound Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add the test compounds at various concentrations using the instrument's automated injector and immediately begin recording the fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
- Data Analysis: Determine the peak fluorescence response for each well. Plot the peak
  response against the ligand concentration and fit the data to a dose-response curve to
  calculate EC50 values.

# Visualizations GPR35 Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Overview of GPR35 signaling pathways.

# **Experimental Workflow for GPR35 Ligand Characterization**





Click to download full resolution via product page

Caption: Workflow for GPR35 ligand identification and characterization.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 4. revvity.com [revvity.com]
- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidating the GPR35 Signaling Pathway: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144060#elucidating-the-gpr35-signaling-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com